6-Tert-butylquinolin-4-OL
Overview
Description
6-Tert-butylquinolin-4-OL is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butylquinolin-4-OL typically involves the following steps:
Starting Materials: The synthesis begins with aniline and diethyl ethoxymethylenemalonate.
Cyclization: The reaction involves cyclization to form the quinoline ring system.
Functionalization: Introduction of the tert-butyl group at the 6th position and the hydroxyl group at the 4th position.
Industrial Production Methods: Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Tert-butylquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
6-Tert-butylquinolin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: It serves as a scaffold for drug development, particularly in the design of antimalarial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Tert-butylquinolin-4-OL involves its interaction with various molecular targets:
Molecular Targets: It targets enzymes and receptors involved in microbial and viral replication.
Pathways Involved: It interferes with the DNA synthesis and repair mechanisms in pathogens, leading to their inhibition and eventual death.
Comparison with Similar Compounds
4-Hydroxyquinoline: Similar in structure but lacks the tert-butyl group.
2-Hydroxyquinoline: Another derivative with different positioning of the hydroxyl group.
Quinoline: The parent compound without any substituents.
Uniqueness: 6-Tert-butylquinolin-4-OL is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-tert-butyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)9-4-5-11-10(8-9)12(15)6-7-14-11/h4-8H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXZPWYHJMOZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619009 | |
Record name | 6-tert-Butylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065092-83-2, 444609-92-1 | |
Record name | 6-(1,1-Dimethylethyl)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065092-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-tert-Butylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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